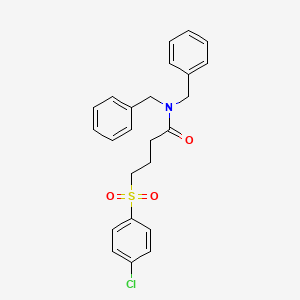
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide” is a complex organic compound. It likely contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a butanamide group with N,N-dibenzyl substitution .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions involving sulfonylation or acylation . For instance, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Antitumor Applications
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide derivatives have been studied for their inhibitory action against tumor-associated carbonic anhydrase isozyme IX. Such inhibitors are crucial for designing antitumor agents due to the isozyme's distinct inhibition profile, which differs significantly from other physiologically relevant isozymes. Potent inhibitors were identified among both simple aromatic sulfonamides and heterocyclic compounds, suggesting the potential to develop more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research on sulfonamide derivatives, such as N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, has also explored their synthesis and pro-apoptotic effects in cancer cells. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38/ERK phosphorylation. This pathway activation is a promising avenue for cancer treatment, highlighting the therapeutic value of these sulfonamide derivatives (Cumaoğlu et al., 2015).
Applications in Synthesis of Polyhydroquinoline Derivatives
In another study, N-sulfonated Brönsted acidic catalysts, related to N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide, were used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the compound's utility in facilitating chemical reactions, offering a method to produce high-yield and high-purity products, essential for various pharmaceutical and chemical manufacturing processes (Goli-Jolodar et al., 2016).
Development of Aromatic Poly(imide amide benzimidazole) Copolymers
Furthermore, derivatives of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide have been implicated in the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These materials, characterized by high glass-transition temperatures and stability under both nitrogen and air atmospheres, hold significant potential for advanced material applications, including in electronics and aerospace industries (Wang & Wu, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
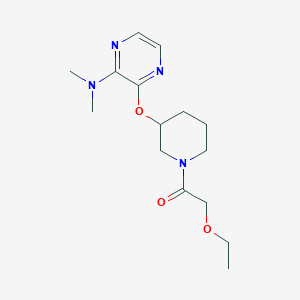
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)
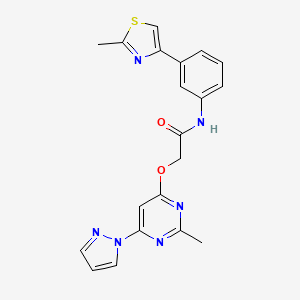
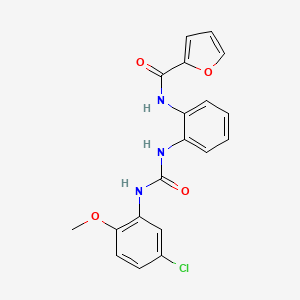

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

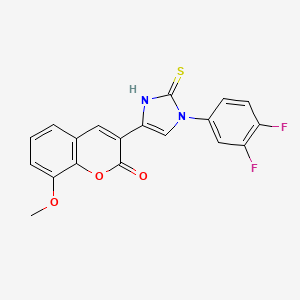
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

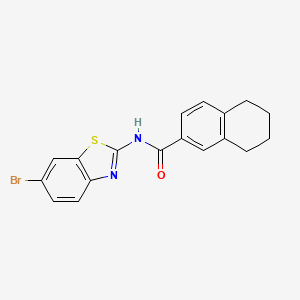
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)